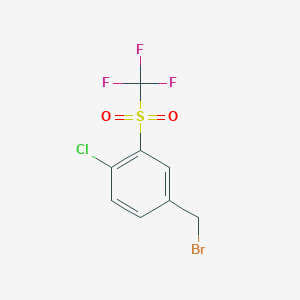
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethylsulfonyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and sulfonylation reactions. The reaction conditions often involve the use of bromine, chlorine, and trifluoromethylsulfonyl chloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of hazardous by-products. The use of advanced catalysts and reaction monitoring systems ensures efficient and safe production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, stannous chloride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Applications De Recherche Scientifique
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene involves its interaction with specific molecular targets. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The trifluoromethylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene is unique due to the combination of bromomethyl, chloro, and trifluoromethylsulfonyl groups. This combination provides a distinct reactivity profile, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H5BrClF3O2S |
|---|---|
Poids moléculaire |
337.54 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H5BrClF3O2S/c9-4-5-1-2-6(10)7(3-5)16(14,15)8(11,12)13/h1-3H,4H2 |
Clé InChI |
MZHBKVIEPLUSKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)S(=O)(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
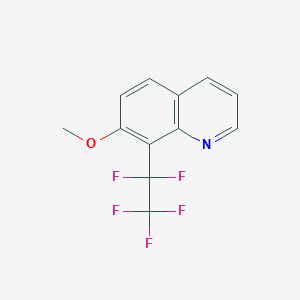
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
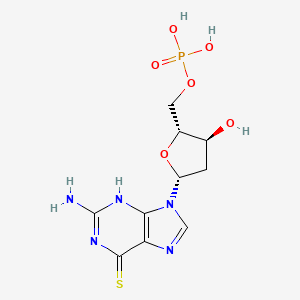
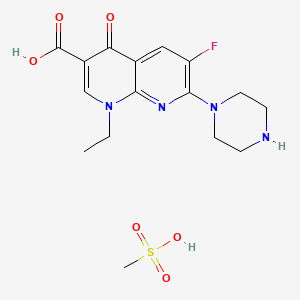



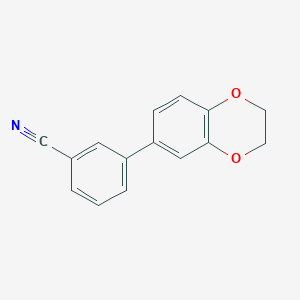

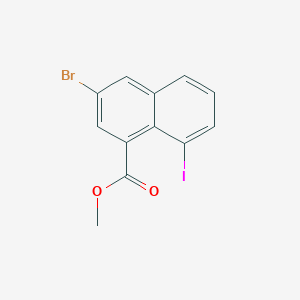
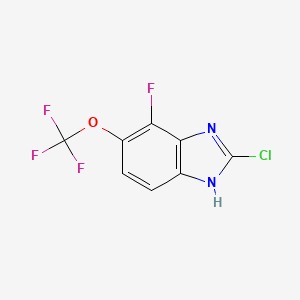
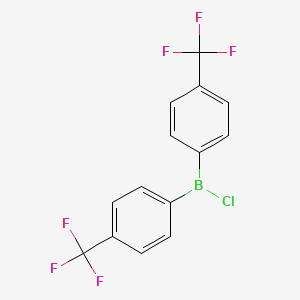
![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)
